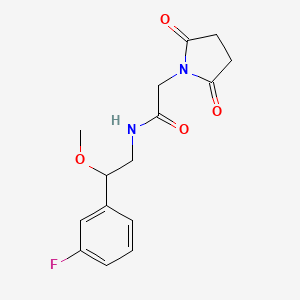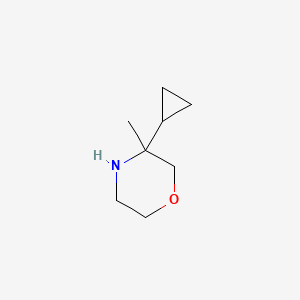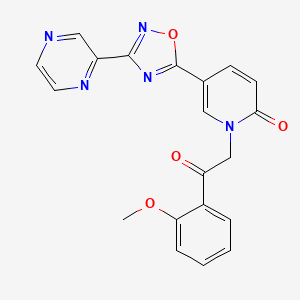
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide, also known as FL-41, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidines and has been synthesized using various methods. In
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity
This compound has been studied for its potential in treating neurological disorders. It has shown promising results as an anticonvulsant, being effective in animal models of epilepsy. The compound’s influence on voltage-gated sodium and calcium channels, as well as GABA transporters, suggests it could modulate neuronal excitability and provide relief from convulsive episodes .
Synthesis of Hybrid Compounds
The compound serves as a precursor in the synthesis of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings. These hybrids have been evaluated for their anticonvulsant and antinociceptive properties, indicating the compound’s versatility in creating new pharmacologically active agents .
Solvent-Controlled Synthesis
Researchers have developed solvent-controlled protocols using this compound to produce various acrylates. This method highlights the compound’s role in facilitating the synthesis of diverse chemical structures, which can be further explored for different applications .
Click Chemistry Applications
The compound’s structure allows it to participate in Click Chemistry reactions, particularly with biomolecules containing azide groups. This reactivity is useful in bioconjugation processes, such as attaching drugs to targeting molecules or labeling compounds in biological systems .
Derivatization of Peptides and Antibodies
Due to its reactive ester group, the compound can be used to modify peptides and antibodies. This application is significant in the development of targeted therapies and diagnostic tools, where the compound can act as a linker or a tag for biomolecules .
Development of Multitargeted Agents
The compound’s framework is being utilized to create multitargeted agents that can address complex diseases by interacting with multiple biological targets. This approach can lead to the development of more effective and comprehensive treatments .
Pharmaceutical Biochemistry Research
In pharmaceutical biochemistry, the compound’s properties are being investigated to understand its interaction with biological systems. This research can provide insights into the compound’s metabolism, toxicity, and mechanism of action .
Organic and Biomolecular Chemistry
The compound is also a subject of interest in organic and biomolecular chemistry for its potential to create new molecular entities. Its reactivity and structural features make it a valuable tool for designing novel organic compounds with specific functions .
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c1-22-12(10-3-2-4-11(16)7-10)8-17-13(19)9-18-14(20)5-6-15(18)21/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKEIAXNGIEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)

![(Z)-8-(pyridin-4-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2892776.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine](/img/structure/B2892784.png)

